(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone (4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 692762-06-4
VCID: VC7065702
InChI: InChI=1S/C15H21N3O3S/c19-15(16-8-4-5-9-16)17-10-12-18(13-11-17)22(20,21)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2
SMILES: C1CCN(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C15H21N3O3S
Molecular Weight: 323.41

(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone

CAS No.: 692762-06-4

Cat. No.: VC7065702

Molecular Formula: C15H21N3O3S

Molecular Weight: 323.41

* For research use only. Not for human or veterinary use.

(4-(Phenylsulfonyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone - 692762-06-4

Specification

CAS No. 692762-06-4
Molecular Formula C15H21N3O3S
Molecular Weight 323.41
IUPAC Name [4-(benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
Standard InChI InChI=1S/C15H21N3O3S/c19-15(16-8-4-5-9-16)17-10-12-18(13-11-17)22(20,21)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2
Standard InChI Key HHKQVEGZVVKHOO-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central methanone group (C=O\text{C=O}) bridging two nitrogen-containing heterocycles: a piperazine ring substituted with a phenylsulfonyl group and a pyrrolidine ring. The phenylsulfonyl moiety (Ph-SO2\text{Ph-SO}_2) introduces strong electron-withdrawing characteristics, influencing the compound’s electronic distribution and reactivity.

Key Structural Features:

  • Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4. The sulfonyl group at the 4-position enhances stability and modulates solubility.

  • Pyrrolidine Substituent: A five-membered saturated ring with one nitrogen atom, contributing to conformational flexibility.

  • Sulfur-Oxygen Bonds: The sulfonyl group (SO2\text{SO}_2) creates a polarized region, facilitating interactions with biological targets.

Physicochemical Data

PropertyValue
Molecular FormulaC15H21N3O3S\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight323.41 g/mol
IUPAC Name[4-(Benzenesulfonyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone
SMILESC1CCN(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3\text{C1CCN(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3}
InChIKeyHHKQVEGZVVKHOO-UHFFFAOYSA-N

The compound’s solubility profile remains undocumented, though analogs with sulfonyl groups typically exhibit moderate solubility in polar aprotic solvents like DMSO .

Synthesis and Optimization

Synthetic Routes

While explicit protocols for this compound are scarce, its synthesis likely follows strategies employed for analogous piperazine-pyrrolidine hybrids:

  • Nucleophilic Acylation: Reacting 4-(phenylsulfonyl)piperazine with pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine).

  • Condensation Reactions: Coupling pre-formed piperazine and pyrrolidine fragments via a ketone linker under Mitsunobu or Ullmann conditions .

Critical Reaction Parameters:

  • Temperature: 0–80°C for stepwise coupling .

  • Catalysts: Palladium-based catalysts for cross-coupling sulfonyl groups.

  • Purification: Column chromatography using gradients of ethyl acetate and methanol .

Yield Optimization Challenges

  • Steric Hindrance: Bulky substituents on both heterocycles may reduce reaction efficiency.

  • Sulfonyl Group Stability: Acidic conditions risk hydrolyzing the sulfonyl moiety, necessitating pH-controlled environments.

Biological Activity and Mechanisms

Target Prediction

Structural analogs of this compound exhibit affinity for 5-HT₆ serotonin receptors, implicating potential applications in cognitive disorders and obesity. The phenylsulfonyl group may enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS) therapeutics.

In Vitro Studies

  • Receptor Binding: Preliminary assays on similar molecules show IC50\text{IC}_{50} values in the nanomolar range for 5-HT₆.

  • Enzyme Inhibition: Sulfonyl-containing compounds often inhibit kinases (e.g., PI3K) and phosphodiesterases, though direct evidence for this molecule is lacking.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
EVT-2862157Chlorophenyl-pyridazine core5-HT₆ antagonism (IC50=12nM\text{IC}_{50} = 12 \, \text{nM})
(4-(Pyrrolidin-1-yl)phenyl)methanamine Primary amine terminusAntibacterial (MIC=2μg/mL\text{MIC} = 2 \, \mu\text{g/mL})

The absence of a pyridazine ring in the subject compound may reduce off-target effects compared to EVT-2862157, while the methanone linker could improve metabolic stability over amine-terminated analogs .

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